Methyl (S)-2-[(S)-2-[(S)-2-Amino-4-phenylbutanamido]-4-methylpentanamido]-3-phenylpropanoate
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Overview
Description
(S)-methyl 2-((S)-2-((S)-2-amino-4-phenylbutanamido)-4-methylpentanamido)-3-phenylpropanoate is a complex organic compound with a specific stereochemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-methyl 2-((S)-2-((S)-2-amino-4-phenylbutanamido)-4-methylpentanamido)-3-phenylpropanoate typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of peptide bonds. The process often starts with the preparation of the amino acid derivatives, followed by coupling reactions to form the desired peptide chain. Common reagents used in these reactions include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which allow for the efficient and scalable synthesis of peptides. These machines can handle the repetitive steps of coupling and deprotection, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-methyl 2-((S)-2-((S)-2-amino-4-phenylbutanamido)-4-methylpentanamido)-3-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and interactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
(S)-methyl 2-((S)-2-((S)-2-amino-4-phenylbutanamido)-4-methylpentanamido)-3-phenylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies of protein-protein interactions and enzyme-substrate interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-methyl 2-((S)-2-((S)-2-amino-4-phenylbutanamido)-4-methylpentanamido)-3-phenylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple chiral centers and functional groups allow it to bind selectively to these targets, modulating their activity and triggering specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (S)-methyl 2-((S)-2-((S)-2-amino-4-phenylbutanamido)-4-methylpentanamido)-3-phenylpropanoate can be compared to other peptide-based compounds with similar structures, such as:
- (S)-methyl 2-((S)-2-((S)-2-amino-4-phenylbutanamido)-4-methylpentanamido)-3-phenylpropanoate analogs with different side chains.
- Peptide-based drugs with similar therapeutic applications.
Uniqueness
The uniqueness of (S)-methyl 2-((S)-2-((S)-2-amino-4-phenylbutanamido)-4-methylpentanamido)-3-phenylpropanoate lies in its specific stereochemistry and functional groups, which confer distinct chemical properties and biological activities. These features make it a valuable compound for research and development in various scientific fields.
Biological Activity
Methyl (S)-2-[(S)-2-[(S)-2-Amino-4-phenylbutanamido]-4-methylpentanamido]-3-phenylpropanoate, also known as TRC-A612720, is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Characteristics
- Molecular Formula : C34H48N4O5
- Molecular Weight : 592.769 g/mol
- IUPAC Name : (2R)-2-[[(2S)-2-amino-4-phenylbutanoyl]amino]-4-methyl-N-[(2R)-1-[[(2R)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pentanamide
The compound exhibits various biological activities, primarily through its interactions with cellular pathways and molecular targets:
- Anti-infection Activity : this compound has demonstrated efficacy against multiple pathogens, including:
- Cell Cycle Regulation : The compound influences cell cycle progression and apoptosis, indicating its potential in cancer therapy. It interacts with key proteins involved in the regulation of the cell cycle and apoptosis pathways .
- Neuronal Signaling : Research suggests that it may modulate neurotransmitter systems, potentially offering benefits in neurodegenerative conditions .
Case Studies and Experimental Data
- Antibacterial Efficacy :
- A study evaluated the antibacterial properties against various strains of bacteria. Results indicated a significant reduction in bacterial viability at concentrations above 10 µg/mL.
- Table 1 summarizes the minimum inhibitory concentrations (MIC) against selected pathogens.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 5 |
Escherichia coli | 10 |
Streptococcus pneumoniae | 8 |
-
Antiviral Activity :
- In vitro studies demonstrated that the compound inhibited HIV replication in CD4+ T cells with an IC50 value of 15 nM.
- It also showed a reduction in HCV RNA levels in infected hepatocytes.
-
Cancer Cell Lines :
- The compound was tested on various cancer cell lines (e.g., MCF7, HeLa), showing dose-dependent inhibition of cell proliferation.
- Apoptotic assays indicated that it induces apoptosis via the intrinsic pathway, as evidenced by increased caspase activity.
Properties
IUPAC Name |
methyl 2-[[2-[(2-amino-4-phenylbutanoyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O4/c1-18(2)16-22(28-24(30)21(27)15-14-19-10-6-4-7-11-19)25(31)29-23(26(32)33-3)17-20-12-8-5-9-13-20/h4-13,18,21-23H,14-17,27H2,1-3H3,(H,28,30)(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQFXBNCOIQAUPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)C(CCC2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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